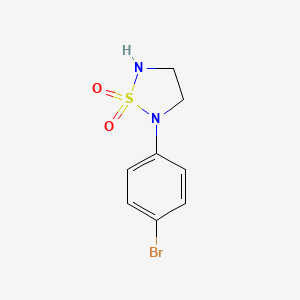
(3-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine is a complex organic compound featuring a unique structure that combines pyrrole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole derivatives, followed by the formation of the oxadiazole ring. The final step involves the introduction of the methanamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining high standards of quality and consistency.
Chemical Reactions Analysis
Types of Reactions
(3-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for developing new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic properties are explored for treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (3-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-pyrrol-2-yl)methanamine: A simpler compound with a similar pyrrole structure.
1,2,4-oxadiazole derivatives: Compounds with the oxadiazole ring, but different substituents.
Pyrrole-oxadiazole hybrids: Compounds that combine pyrrole and oxadiazole rings in different configurations.
Uniqueness
(3-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine is unique due to its specific combination of pyrrole and oxadiazole rings, along with the methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15N5O |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
[3-[(1-methylpyrrol-2-yl)-pyrrol-1-ylmethyl]-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C13H15N5O/c1-17-6-4-5-10(17)12(18-7-2-3-8-18)13-15-11(9-14)19-16-13/h2-8,12H,9,14H2,1H3 |
InChI Key |
DWODUCYDLBCRSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=NOC(=N2)CN)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


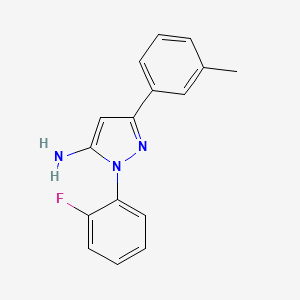
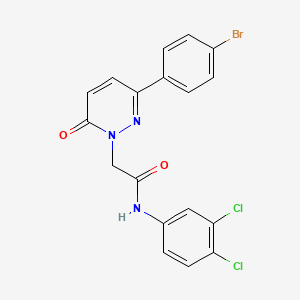
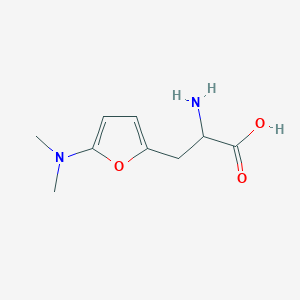
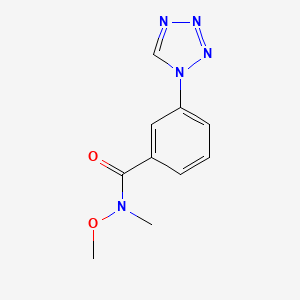
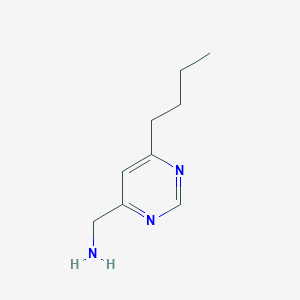
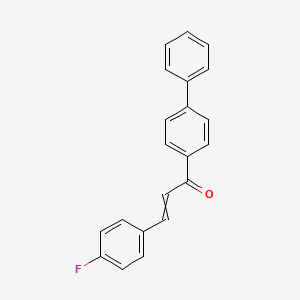
![2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide](/img/structure/B14869928.png)
![5'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14869931.png)
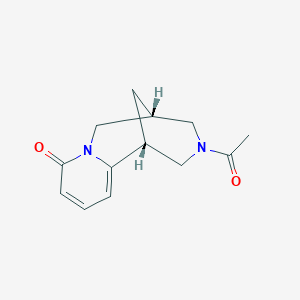
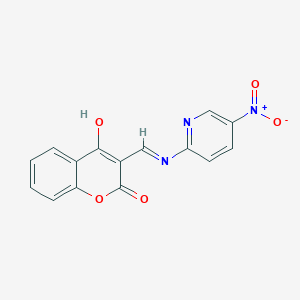

![(1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-yl)methanol](/img/structure/B14869946.png)

